molecular formula C9H5NO2 B1610242 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile CAS No. 90483-95-7

1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile

Cat. No.: B1610242
CAS No.: 90483-95-7
M. Wt: 159.14 g/mol
InChI Key: BFNMZJQMWPPBKE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with appropriate nitrile groups under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMZJQMWPPBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470789
Record name 1-Oxo-1,3-dihydro-2-benzofuran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90483-95-7
Record name 1-Oxo-1,3-dihydro-2-benzofuran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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